molecular formula C18H24N4O B4433946 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine

1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine

Numéro de catalogue B4433946
Poids moléculaire: 312.4 g/mol
Clé InChI: VLEBPVVTGXIGML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes.

Mécanisme D'action

1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine inhibitors work by inhibiting the enzyme 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine, which is responsible for the degradation of GLP-1. By inhibiting 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine, the levels of GLP-1 are increased, resulting in increased insulin secretion and decreased glucagon secretion. This leads to lower blood glucose levels and improved glycemic control.
Biochemical and Physiological Effects:
1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine inhibitors have been shown to improve glycemic control in patients with type 2 diabetes. They also have beneficial effects on cardiovascular risk factors such as blood pressure, lipid levels, and inflammation. 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine inhibitors have been shown to be well-tolerated and have a low risk of hypoglycemia.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine inhibitors in lab experiments is their specificity for the 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine enzyme, which allows for targeted inhibition. However, 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine inhibitors may have off-target effects that could complicate interpretation of experimental results. Additionally, the effects of 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine inhibitors may vary depending on the model system used in the experiment.

Orientations Futures

Future research on 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine inhibitors could focus on developing more potent and selective inhibitors, as well as investigating the long-term effects of 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine inhibition on cardiovascular outcomes and other complications of type 2 diabetes. Other potential future directions include investigating the use of 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine inhibitors in combination with other therapies for type 2 diabetes, and exploring the potential role of 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine inhibitors in the treatment of other diseases such as obesity and non-alcoholic fatty liver disease.
In conclusion, 1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine inhibitors have shown promise as a therapeutic option for the treatment of type 2 diabetes. Further research is needed to fully understand their mechanism of action and potential long-term effects, as well as to explore their use in other disease states.

Applications De Recherche Scientifique

1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine inhibitors have been extensively studied for their potential therapeutic effects in the treatment of type 2 diabetes. They work by inhibiting the enzyme dipeptidyl peptidase-4 (1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine), which in turn increases the levels of the hormone glucagon-like peptide-1 (GLP-1). GLP-1 stimulates insulin secretion and reduces glucagon secretion, resulting in lower blood glucose levels.

Propriétés

IUPAC Name

1-[4-[(2,4-dimethyl-5-phenylpyrazol-3-yl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13-17(15-7-5-4-6-8-15)20-21(3)18(13)19-16-9-11-22(12-10-16)14(2)23/h4-8,16,19H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEBPVVTGXIGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)C)NC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine
Reactant of Route 2
Reactant of Route 2
1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine
Reactant of Route 3
Reactant of Route 3
1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine
Reactant of Route 4
Reactant of Route 4
1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine
Reactant of Route 5
Reactant of Route 5
1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine
Reactant of Route 6
Reactant of Route 6
1-acetyl-N-(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)-4-piperidinamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.